sodium;2,4-diaminobenzenesulfonate
Description
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Structure
2D Structure
Properties
IUPAC Name |
sodium;2,4-diaminobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S.Na/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,7-8H2,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSWTEPAYPNWDV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Perspectives on Diaminobenzenesulfonic Acid Derivatives Research
The study of diaminobenzenesulfonic acid and its derivatives has a rich history, with research on 2,4-diaminobenzenesulfonic acid (DBSA) dating back to 1880. researchgate.net Early investigations laid the groundwork for understanding the fundamental properties and reactivity of these compounds. A significant focus of historical and ongoing research has been the synthesis of these compounds. Traditional methods for producing 2,4-diaminobenzenesulfonic acid involved the use of 2,4-dinitrochlorobenzene as a starting material, which was then reacted with sodium bisulfite and subsequently reduced. patsnap.comgoogle.com However, these methods were often plagued by low yields, poor product quality, and inefficiencies. patsnap.comgoogle.com
Another established method was the iron powder reduction of 2,4-dinitrobenzene sulfonic acid sodium salt. google.com This process, while effective, was associated with the production of a large amount of waste acid, posing environmental concerns. google.com The continuous rise in the price of iron powder and poor production environments also contributed to this method gradually being phased out. google.com
These limitations spurred further research into more efficient and environmentally friendly synthetic routes. Over the years, researchers have explored various approaches to overcome the drawbacks of traditional methods, leading to the development of novel synthetic strategies. patsnap.com A notable advancement has been the use of catalytic hydrogenation. google.comgoogle.com This method involves the use of catalysts like palladium-on-carbon or nickel-aluminum alloy to produce sodium 2,4-diaminobenzenesulfonate from 2,4-dinitrobenzene sulfonate sodium. google.comgoogle.com This approach offers several advantages, including reduced production costs and the elimination of wastewater discharge, making it a more environmentally sound process. google.comgoogle.com
Significance As a Chemical Intermediate in Advanced Synthetic Pathways
Established Synthetic Routes to 2,4-Diaminobenzenesulfonic Acid and its Sodium Salt
The primary methods for synthesizing 2,4-diaminobenzenesulfonic acid involve either the direct sulfonation of a diamine or a multi-step process involving substitution and reduction. Once the acid is formed, it can be readily converted to its sodium salt. A common method involves reacting the synthesized 2,4-diaminobenzenesulfonic acid with sodium hydroxide (B78521) to yield sodium 2,4-diaminobenzenesulfonate. google.com
Reduction of 2,4-Dinitrochlorobenzene Derivatives
An alternative pathway to 2,4-diaminobenzenesulfonic acid begins with 1-chloro-2,4-dinitrobenzene (B32670). google.comchemicalbook.com This multi-step process avoids the direct sulfonation of the highly reactive m-phenylenediamine.
The first step involves a nucleophilic aromatic substitution reaction where 1-chloro-2,4-dinitrobenzene is treated with a sulfite (B76179), such as sodium sulfite or sodium bisulfite, in an alcoholic solution. chemicalbook.comprepchem.com This reaction replaces the chlorine atom with a sulfonic acid group, forming 2,4-dinitrobenzenesulfonic acid (or its sodium salt). chemicalbook.comprepchem.com
The second step is the reduction of the two nitro groups on the 2,4-dinitrobenzenesulfonic acid intermediate. A traditional method for this reduction is the Béchamp reduction, which uses iron filings and an acid, such as hydrochloric acid. chemicalbook.comprepchem.com The reaction is typically heated, and after reduction, the mixture is made alkaline to precipitate iron oxides, which are then filtered off. prepchem.com The resulting 2,4-diaminobenzenesulfonic acid is then isolated from the filtrate, often by acidification to induce crystallization. prepchem.com This route has been reported to yield 65% of the theoretical product. prepchem.com
More modern approaches utilize catalytic hydrogenation for the reduction step. google.com Sodium 2,4-dinitrobenzenesulfonate (B1228243) can be hydrogenated in a solvent mixture of water and a lower alcohol (like methanol (B129727) or ethanol) using a catalyst such as palladium on carbon (Pd/C) or a Nickel-Aluminum alloy. google.com The reaction is carried out under hydrogen pressure at elevated temperatures (e.g., 80°C). google.com This catalytic method is presented as a cleaner alternative, avoiding the large amounts of iron sludge produced in the Béchamp reduction. google.com
| Starting Material | Reagents | Key Steps | Catalyst | Yield (%) |
| 1-Chloro-2,4-dinitrobenzene | 1. Sodium Sulfite, Methanol2. Iron Powder, HCl | 1. Sulfonation2. Reduction | Iron | 65 |
| Sodium 2,4-dinitrobenzenesulfonate | Hydrogen Gas | Catalytic Hydrogenation | Palladium on Carbon | 96.3 |
| Sodium 2,4-dinitrobenzenesulfonate | Hydrogen Gas | Catalytic Hydrogenation | Ni-Al Alloy | 93.2 |
Table 2: Summary of the Reduction Route to 2,4-Diaminobenzenesulfonic Acid and its Sodium Salt. prepchem.comgoogle.com
Iron Powder Acid System Reduction
A traditional and effective method for preparing 2,4-diaminobenzenesulfonic acid, the precursor to its sodium salt, involves the reduction of sodium 2,4-dinitrobenzenesulfonate using an iron powder and acid system. The process typically begins with the sulfonation of 2,4-dinitrochlorobenzene, which is dissolved in a solvent like methanol. This solution is treated with sodium sulfite and sodium hydrosulfite to produce the sodium salt of 2,4-dinitrobenzene sulfonic acid, which precipitates as yellow leaflets. prepchem.com
For the reduction step, this intermediate salt is added to water heated to approximately 95°C. prepchem.com Fine iron powder is then gradually introduced along with a small amount of concentrated hydrochloric acid to facilitate the reaction. prepchem.com The large quantity of iron powder, often around 1.8 to 2 tons per ton of product, and the associated iron sludge are significant drawbacks of this method, leading to environmental concerns and making it less economically favorable as iron prices increase. google.com After the reduction is complete, the mixture is made alkaline with sodium carbonate to precipitate iron residues, which are then filtered off. The filtrate, containing the desired product, is concentrated, and the free acid is crystallized by acidification. prepchem.com A yield of approximately 65% can be achieved through this method. prepchem.com
Catalytic Hydrogenation Methods (e.g., Palladium-Charcoal, Nickel-Aluminum Alloy)
Catalytic hydrogenation presents a more modern and environmentally friendly alternative to the iron powder reduction method. This process uses sodium 2,4-dinitrobenzenesulfonate as the raw material and employs catalysts such as palladium on charcoal (Pd/C) or a Nickel-Aluminum (Ni-Al) alloy. google.comgoogle.com The reaction is typically carried out in a solvent such as water or a lower alcohol like ethanol (B145695). google.comgoogle.com
The hydrogenation process is conducted in an autoclave under a controlled hydrogen pressure (0.1–2.5 MPa) and temperature (35°C–150°C). google.com This method avoids the large volumes of waste acid and iron sludge generated by older techniques. google.com After the reaction, the catalyst is simply removed by filtration. The resulting solution of sodium 2,4-diaminobenzenesulfonate can be purified with activated carbon, and the final product is isolated by crystallization after partial removal of the solvent. google.comgoogle.com This approach significantly reduces manufacturing costs and environmental impact. google.com
| Embodiment | Catalyst | Solvent System | Temperature | Pressure (MPa) | Product | Content (%) | Yield (%) |
| 1 | Pd/C | Water | 80-100°C | 1.5-2.0 | Sodium 2,4-diaminobenzenesulfonate | 82.6 | 81.42 |
| 2 | Pd/C | Water | 35°C | 0.1 | Sodium 2,4-diaminobenzenesulfonate | - | - |
| 3 | Ni-Al Alloy | Water | 150°C | 2.5 | Sodium 2,4-diaminobenzenesulfonate | 92.4 | 94.18 |
| 4 | Pd/C | Water/Ethanol | 80°C | 1.0-1.2 | Sodium 2,4-diaminobenzenesulfonate | 82.6 | 96.28 |
This table presents data from various examples of catalytic hydrogenation processes for producing sodium 2,4-diaminobenzenesulfonate, based on information from patent CN101337915B. google.com
Reaction Mechanisms Governing Diaminobenzenesulfonate Formation
The formation of the target molecule is governed by distinct reaction mechanisms depending on the chosen synthetic route.
Intramolecular Rearrangements in Sulfonation Processes
One of the primary methods for synthesizing 2,4-diaminobenzenesulfonic acid involves the direct sulfonation of m-phenylenediamine. In this traditional process, m-phenylenediamine reacts with fuming sulfuric acid at high temperatures. scirp.org The initial reaction leads to the formation of an intermediate, which then undergoes dehydration followed by an intramolecular rearrangement to yield the final 2,4-diaminobenzenesulfonic acid product. scirp.org This pathway is a classic example of an electrophilic aromatic substitution where the sulfonic acid group is introduced onto the benzene (B151609) ring, followed by a rearrangement that is driven by the thermodynamic stability of the final product.
Optimization of Synthetic Conditions for Enhanced Yield and Purity
The efficiency, yield, and purity of sodium 2,4-diaminobenzenesulfonate are highly dependent on the reaction conditions, with the solvent system playing a critical role.
Solvent System Effects on Reaction Efficiency and Product Isolation
The choice of solvent significantly impacts both the reaction itself and the subsequent isolation of the product.
In the iron powder reduction method , a mixed solvent system is often employed. For instance, methanol can be used to dissolve the initial reactant, 2,4-dinitrochlorobenzene, while the actual reduction of the intermediate sulfonate salt is carried out in water. prepchem.com The use of water as the reduction medium is crucial for managing the reaction exotherm and dissolving the inorganic reagents. Product isolation from the aqueous filtrate is then achieved by concentration and salting out, followed by acidification to crystallize the free acid. prepchem.com
For catalytic hydrogenation , the solvent choice directly influences reaction rates and catalyst activity. Water or low-carbon alcohols like ethanol are effective solvents for this process. google.comgoogle.com A mixture of water and ethanol can enhance the solubility of the organic substrate while maintaining a suitable environment for the hydrogenation catalyst. An example using a water/ethanol mixture with a palladium-carbon catalyst demonstrated a high yield of 96.28%. google.com After the reaction, the solvent must be partially evaporated to induce crystallization, making the solvent's volatility a factor in process efficiency. google.comgoogle.com
In the sulfonation of m-phenylenediamine , using a large excess of sulfuric acid as both reactant and solvent leads to significant industrial waste. scirp.org To mitigate this, alternative solvent systems have been developed. High-boiling point organic solvents or inorganic solvents like phosphoric acid and polyphosphoric acid can be used. google.com These solvents allow the reaction to proceed at the required high temperatures (140-250°C) while reducing the necessary amount of sulfuric acid. A key advantage is that these solvents can often be recycled, which lowers costs and reduces environmental pollution. google.com
Catalyst Selection and Activity in Hydrogenation Reactions
The industrial synthesis of sodium 2,4-diaminobenzenesulfonate relies on the catalytic hydrogenation of sodium 2,4-dinitrobenzenesulfonate. The choice of catalyst is crucial for achieving high yield and purity. The most commonly employed catalysts for this transformation are palladium on carbon (Pd/C) and nickel-aluminum alloy (Raney nickel). google.comgoogle.com
Palladium on carbon is a highly effective catalyst for the hydrogenation of nitro compounds. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com It typically operates under milder conditions of temperature and pressure compared to nickel-based catalysts. uctm.edu The activity of Pd/C is attributed to its ability to efficiently adsorb hydrogen and the aromatic nitro compound onto its surface, facilitating the reduction. masterorganicchemistry.com
Raney nickel, a porous nickel catalyst, is also widely used due to its high activity and lower cost compared to palladium. rasayanjournal.co.inmasterorganicchemistry.com It is particularly effective for the hydrogenation of various functional groups, including nitro groups. google.comacs.org However, reactions with Raney nickel may require higher temperatures and pressures to achieve comparable results to palladium catalysts. uctm.edu
Research findings from patent literature demonstrate the practical application and comparative performance of these catalysts in the synthesis of sodium 2,4-diaminobenzenesulfonate. google.comgoogle.com The following table summarizes the reaction conditions and outcomes using both palladium-carbon and nickel-aluminum alloy catalysts.
Table 1: Comparison of Catalytic Activity in the Synthesis of Sodium 2,4-Diaminobenzenesulfonate
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Palladium on Carbon | Ethanol | 80 | 1.6 - 1.8 | 97.21 | google.com |
| Nickel-Aluminum Alloy | Methanol | 80 | 2.0 - 2.2 | 93.22 | google.comgoogle.com |
| Nickel-Aluminum Alloy | Isopropanol | 80 | 2.2 - 2.5 | 96.25 | google.comgoogle.com |
As indicated in the table, both catalytic systems are capable of producing high yields of the desired product. The selection between palladium and nickel catalysts in an industrial setting would likely depend on a balance of factors including catalyst cost, reaction conditions, and catalyst lifecycle.
pH Control in Salt Formation and Crystallization Processes
The control of pH is a critical parameter in the work-up and isolation of the final product, determining whether the free acid (2,4-diaminobenzenesulfonic acid) or its sodium salt is obtained. google.comgoogle.com Following the catalytic hydrogenation, the reaction mixture contains the sodium salt of 2,4-diaminobenzenesulfonic acid dissolved in the solvent.
To isolate the sodium salt, the catalyst is first removed by filtration. The filtrate is then concentrated, and upon cooling, sodium 2,4-diaminobenzenesulfonate crystallizes out of the solution. google.comgoogle.com This process occurs under neutral or slightly alkaline conditions, which ensures that the sulfonic acid group remains in its salt form. The solubility of sodium 2,4-diaminobenzenesulfonate is influenced by the solvent system and temperature, with studies showing its solubility in various binary solvent mixtures. acs.org
Conversely, if the desired product is the free acid, the pH of the post-reaction mixture is adjusted. Specifically, the addition of a strong acid, such as hydrochloric acid, to a pH of 2 leads to the protonation of the sulfonate group. google.comgoogle.com This significantly reduces the solubility of the compound in the aqueous medium, causing the crystallization of 2,4-diaminobenzenesulfonic acid.
The following table outlines the influence of pH on the form of the isolated product.
Table 2: Influence of pH on Product Form in the Crystallization Process
| pH of Solution | Isolated Product | Chemical Transformation | Reference |
|---|---|---|---|
| Neutral / Slightly Alkaline | Sodium 2,4-diaminobenzenesulfonate | Crystallization of the sodium salt from solution. | google.comgoogle.com |
| 2 | 2,4-Diaminobenzenesulfonic acid | Protonation of the sulfonate group leading to precipitation of the free acid. | google.comgoogle.com |
This precise control of pH is a fundamental step in the manufacturing process, allowing for the selective isolation of either the salt or the free acid, depending on the requirements of subsequent applications.
Advanced Structural Characterization and Solid State Chemistry of 2,4 Diaminobenzenesulfonate
Elucidation of Polymorphic Forms and Solid-State Structures
The solid-state landscape of 2,4-diaminobenzenesulfonate is diverse, encompassing various hydrated and anhydrous forms, as well as different salt derivatives. bgu.ac.ilresearchgate.net The characterization of these forms has been achieved through a combination of microscopic and thermal methods, FT-IR spectroscopy, and single-crystal structure determination. bgu.ac.ilresearchgate.net
Monohydrate and Dimeric Hydrate (B1144303) Structures
Research has identified a monohydrate (DBSA·H₂O) and a dimeric hydrate (DBSA·⅔H₂O) of 2,4-diaminobenzenesulfonic acid. bgu.ac.ilresearchgate.netlookchem.com The dimeric hydrate, in particular, presents a complex asymmetric unit containing three molecules of 2,4-diaminobenzenesulfonic acid and two water molecules. lookchem.com The crystal structures of these hydrates are stabilized by extensive hydrogen-bonding networks involving the water molecules, the sulfonate group, and the amino groups of the DBSA molecule.
Anhydrate and Hydrochloride Forms
In addition to the hydrated forms, an anhydrate of 2,4-diaminobenzenesulfonic acid (DBSA) and two polymorphic forms of its hydrochloride salt (DBSA·HCl) have been prepared and structurally characterized. bgu.ac.ilresearchgate.netlookchem.com The two hydrochloride polymorphs, designated as DBSAHCl1 and DBSAHCl2, exhibit distinct crystal habits and thermal behaviors. lookchem.com DBSAHCl1 typically forms opalescent laths, while DBSAHCl2 grows as brown, often twinned, cubes. lookchem.com The anhydrate can be obtained from the decomposition of the hydrochloride forms. lookchem.com
Zwitterionic Tautomerism in the Solid State
A crucial aspect of the solid-state chemistry of 2,4-diaminobenzenesulfonic acid and its salts is the prevalence of a zwitterionic tautomer. researchgate.netlookchem.com In this form, the proton from the sulfonic acid group (-SO₃H) transfers to the para-amino group (-NH₂), resulting in a molecule with a negatively charged sulfonate group (-SO₃⁻) and a positively charged anilinium group (-NH₃⁺). lookchem.com This zwitterionic nature has been confirmed in all determined crystal structures of DBSA and its hydrochloride salts. lookchem.com The existence of the zwitterionic tautomer in the solid state was further supported by solid-state NMR and IR experiments. researchgate.net
Crystallographic Analysis Techniques
The detailed structural understanding of the various forms of 2,4-diaminobenzenesulfonate has been made possible through the application of advanced crystallographic techniques.
X-ray Powder Diffraction and Rietveld Refinement
For materials that are not amenable to the growth of sufficiently large single crystals, X-ray powder diffraction (XRPD) coupled with the Rietveld refinement method offers a robust alternative for structure solution and refinement. researchgate.netwikipedia.org In the case of one of the 2,4-diaminobenzenesulfonic acid forms, the crystal structure was solved from XRPD data using real-space methods. researchgate.net The Rietveld method, a least-squares approach, was then used to refine the theoretical line profile to match the experimental powder diffraction pattern, ultimately confirming the crystal structure. researchgate.netwikipedia.org This technique proved crucial in establishing the zwitterionic tautomer as the correct structural model. researchgate.net
Crystallographic Data for Forms of 2,4-Diaminobenzenesulfonic Acid
| Form | Abbreviation | Empirical Formula | Crystal System | Space Group |
| Anhydrate | DBSA | C₆H₈N₂O₃S | Monoclinic | P2₁/c |
| Dimoiric Hydrate | DBSA·⅔H₂O | C₆H₈N₂O₃S·⅔H₂O | ||
| Hydrochloride Form I | DBSA·HCl1 | C₆H₉ClN₂O₃S | Orthorhombic | Pbca |
| Hydrochloride Form II | DBSA·HCl2 | C₆H₉ClN₂O₃S | Monoclinic | P2₁/n |
Table generated from data in source lookchem.com
Spectroscopic Probing of Molecular Structure and Interactions in the Solid State
Spectroscopic methods are indispensable for elucidating the molecular architecture and the intricate network of non-covalent interactions that define the solid-state structure of sodium;2,4-diaminobenzenesulfonate.
Fourier Transform Infrared (FT-IR) Spectroscopy for Hydrogen Bonding Analysis
The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent functional groups. The presence of hydrogen bonding is typically evidenced by a broadening and a red shift (a shift to lower wavenumbers) of the stretching frequencies of the donor groups (N-H) and acceptor groups (S=O). nih.gov
Key Spectral Regions and Interpretations:
N-H Stretching Region (3500-3200 cm⁻¹): The two amino groups give rise to characteristic stretching vibrations. In a non-hydrogen-bonded state, these would appear as sharp bands. However, in the solid state, extensive intermolecular hydrogen bonding between the amino hydrogens and the sulfonate oxygens causes these bands to become broader and shift to lower frequencies. mdpi.comresearchgate.net For instance, solid-state sulfonamide derivatives typically show asymmetric and symmetric N-H stretching vibrations in the regions of 3473-3444 cm⁻¹ and 3371-3345 cm⁻¹, respectively. mdpi.com
S=O Stretching Region (1250-1150 cm⁻¹): The sulfonate group exhibits strong asymmetric and symmetric stretching vibrations. The precise positions of these bands are sensitive to the electrostatic environment and coordination with the sodium cation, as well as involvement in hydrogen bonding. Participation of the sulfonate oxygens as hydrogen bond acceptors leads to a shift in these frequencies compared to a theoretical non-interacting group.
Aromatic C-H and C=C Vibrations: The benzene (B151609) ring shows characteristic bands for C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1600-1450 cm⁻¹ region).
The analysis of these spectral features provides a detailed map of the hydrogen-bonding network within the crystal lattice.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Interpretation |
| N-H Asymmetric & Symmetric Stretching | 3500 - 3200 | Broadened bands indicate involvement of amino groups in hydrogen bonding as donors. mdpi.com |
| Aromatic C-H Stretching | 3100 - 3000 | Vibrations of the hydrogen atoms attached to the benzene ring. |
| Aromatic C=C Ring Stretching | 1600 - 1450 | Skeletal vibrations of the aromatic ring. |
| N-H Bending (Scissoring) | 1650 - 1580 | Deformation vibration of the amino groups. |
| S=O Asymmetric Stretching | ~1200 | Strong absorption, position influenced by coordination to Na⁺ and hydrogen bonding. mdpi.com |
| S=O Symmetric Stretching | ~1030 | Strong absorption, sensitive to the local environment of the sulfonate group. mdpi.com |
| C-N Stretching | 1350 - 1250 | Vibration of the bond connecting the amino groups to the aromatic ring. |
| C-S Stretching | 800 - 600 | Vibration of the bond connecting the sulfonate group to the aromatic ring. |
Solid-State Nuclear Magnetic Resonance (NMR) Investigations
While specific solid-state NMR (ssNMR) studies on this compound are not widely documented in the reviewed literature, the technique offers significant potential for detailed structural characterization in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides a wealth of information about the local chemical environment, molecular geometry, and intermolecular packing. mdpi.com
An ssNMR investigation would typically involve acquiring spectra for nuclei such as ¹³C, ¹H, ¹⁵N, and ²³Na.
Potential Insights from ssNMR:
¹³C ssNMR: This would reveal the number of crystallographically inequivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be particularly informative, with C-N and C-S carbons showing distinct resonances. Variations in chemical shifts can indicate differences in packing and hydrogen bonding environments.
¹⁵N ssNMR: This is highly sensitive to the protonation state and hydrogen bonding environment of the nitrogen atoms in the two amino groups. It could distinguish between the two -NH₂ groups if they are in different chemical environments within the crystal lattice.
¹H ssNMR: While broad lines can be a challenge, advanced techniques can provide high-resolution spectra. The chemical shifts of the amine protons would be a direct probe of their involvement in hydrogen bonding, with stronger bonds generally leading to larger downfield shifts. nih.gov
²³Na ssNMR: This would provide information about the coordination environment of the sodium cation, including its proximity to the sulfonate oxygen atoms and the symmetry of the sodium site.
By combining these different nuclei, ssNMR could be used to build a detailed, three-dimensional model of the molecular arrangement and the hydrogen-bonding network in the solid state, complementing the data obtained from FT-IR and X-ray diffraction.
Thermal Analysis for Phase Transitions and Solid-State Transformations
Thermal analysis techniques are crucial for determining the stability of a compound as a function of temperature and for characterizing its decomposition pathways.
Differential Scanning Calorimetry (DSC) Applications
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. biorxiv.org It is used to detect and quantify thermal events such as melting, crystallization, phase transitions, and decomposition.
For 2,4-diaminobenzenesulfonic acid, the parent compound, a melting point is reported in the range of 260-266 °C, with decomposition. chemicalbook.comsigmaaldrich.com A DSC analysis of its sodium salt, this compound, would be expected to show a significant endothermic event in a similar temperature range, corresponding to its thermal decomposition rather than a simple melting transition.
Expected DSC Profile for this compound:
Low-Temperature Events: A broad endotherm at lower temperatures (e.g., < 150 °C) could indicate the loss of adsorbed or crystalline water, a common feature for hygroscopic salts. marquette.edu
Phase Transitions: Sharp, reversible peaks at intermediate temperatures would suggest solid-solid phase transitions, where the crystal packing arrangement changes.
Decomposition: A large, irreversible endothermic or exothermic peak (or a complex series of peaks) at high temperatures (likely > 250 °C) would signify the onset of thermal decomposition. The area under this peak can be used to calculate the enthalpy change associated with the decomposition process. biorxiv.org
DSC is therefore a critical tool for establishing the thermal stability limits of the compound.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) complements DSC by measuring the change in a sample's mass as a function of temperature. This technique is ideal for identifying decomposition temperatures and quantifying the mass loss at each stage of the degradation process.
A TGA thermogram for this compound would likely show a multi-step decomposition profile, consistent with studies on related compounds like poly(sodium 4-styrenesulfonate). marquette.edu
Hypothesized Decomposition Pathway:
Water Loss: An initial mass loss at temperatures below 150 °C would correspond to the dehydration of the sample, if it is hydrated.
Initial Degradation (Desulfonation): The primary decomposition step, likely starting above 250 °C, would probably involve the cleavage of the C-S bond and the release of sulfur dioxide (SO₂), a common degradation product for sulfonate salts. marquette.edu This would result in a significant mass loss.
Ring Fragmentation: Following desulfonation, the remaining aromatic structure containing the two amino groups would begin to fragment at higher temperatures. This would lead to the evolution of various gaseous products, including nitrogen oxides (NOₓ), ammonia (B1221849) (NH₃), and small hydrocarbon fragments.
Char Formation: A stable carbonaceous residue or char is often the final product at the end of the TGA experiment, particularly for aromatic compounds.
By coupling the TGA instrument with a mass spectrometer (MS) or an FT-IR spectrometer (TGA-MS/TGA-IR), the gaseous products evolved at each decomposition step could be identified, providing a complete and detailed mechanism of thermal degradation. sioc-journal.cnrsc.org
Interactive Data Table: Predicted TGA Decomposition Stages for this compound
| Temperature Range (°C) | Predicted Mass Loss (%) | Evolved Species (Hypothesized) | Process |
| < 150 | Variable | H₂O | Dehydration |
| 250 - 350 | ~30% | SO₂ | Desulfonation of the benzene ring |
| > 350 | Variable | NH₃, NOₓ, CO₂, H₂O, etc. | Fragmentation of the aromatic amine ring |
| > 600 | - | - | Formation of a stable char residue |
Spectroscopic and Analytical Investigations of Sodium 2,4 Diaminobenzenesulfonate
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone for separating and quantifying sodium 2,4-diaminobenzenesulfonate from reaction mixtures and for assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the mass fraction and purity of sodium 2,4-diaminobenzenesulfonate. acs.org Reversed-phase HPLC methods are particularly effective. In a typical application, a C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. acs.org
For the quantification of sodium 2,4-diaminobenzenesulfonate, a mobile phase consisting of water, sodium sulfate (B86663) (Na₂SO₄), and phosphoric acid (H₃PO₄) has been successfully employed. acs.org Detection is commonly achieved using a UV spectrophotometric detector, with the wavelength set to 270 nm, where the compound exhibits significant absorbance. acs.org This method allows for precise and accurate measurement of the compound's concentration in various solutions, which is crucial for processes like crystallization used in its purification. acs.org The mass fraction purity of sodium 2,4-diaminobenzenesulfonate can be reliably determined to be 99.5% or higher using this approach. acs.org
| Parameter | Condition |
|---|---|
| Instrument | Shimadzu-6A HPLC |
| Column | Unimicro Kromasil C18, 5 µm (250 mm × 4.6 mm) |
| Column Temperature | 308.2 K (35°C) |
| Mobile Phase | Water, Na₂SO₄, H₃PO₄ |
| Detector | Shimadzu SPD-6A UV Spectrophotometric Detector |
| Detection Wavelength | 270 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is indispensable for identifying and quantifying trace-level impurities, including potentially genotoxic impurities (PGIs), that may be present in the final product. nih.govmdpi.com The manufacturing process of sodium 2,4-diaminobenzenesulfonate, which involves the reduction of 2,4-dinitrochlorobenzene derivatives, can potentially lead to various by-products. acs.orggoogle.com
LC-MS analysis of the parent compound, 2,4-diaminobenzenesulfonic acid, has been performed using techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF). nih.gov In positive ionization mode, the protonated molecule [M+H]⁺ is observed, while in negative mode, the deprotonated molecule [M-H]⁻ is detected. nih.gov By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns (MS2), the structures of unknown impurities can be elucidated. This level of sensitivity and specificity is critical for ensuring the quality and safety of the compound for its intended applications. nih.gov
| Parameter | Condition |
|---|---|
| Instrument Type | LC-ESI-QTOF (e.g., Bruker maXis Impact) |
| Ionization Mode | Positive (ESI+) and Negative (ESI-) |
| Precursor m/z (Positive) | 189.0328 [M+H]⁺ |
| Precursor m/z (Negative) | 187.0183 [M-H]⁻ |
| Fragmentation Mode | Collision-Induced Dissociation (CID) |
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules in solution. It provides atom-level information about the connectivity and chemical environment of nuclei such as protons (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR spectroscopy confirms the structure of sodium 2,4-diaminobenzenesulfonate by analyzing the chemical shifts, integration, and splitting patterns of its hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons and the protons of the two amino (-NH₂) groups.
The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern (amino groups at positions 2 and 4, and a sulfonate group at position 1), complex splitting patterns (doublets and doublets of doublets) are expected due to spin-spin coupling between adjacent protons. The chemical shifts of these aromatic protons generally fall within the 6.0-8.5 ppm range. orgchemboulder.com The protons of the two non-equivalent amino groups would appear as broad signals, and their chemical shift can vary depending on the solvent, concentration, and temperature.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. A ¹³C NMR spectrum of sodium 2,4-diaminobenzenesulfonate would show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments due to the substitution pattern. The chemical shifts of these carbons are influenced by the attached functional groups. Carbons bonded to the electron-donating amino groups will be shielded (shifted upfield), while the carbon attached to the electron-withdrawing sulfonate group (C1) will be deshielded (shifted downfield). Studies on related aminosulfonic acids demonstrate the utility of ¹³C NMR in confirming the carbon skeleton and investigating tautomeric equilibria, such as the zwitterionic form in solution. scribd.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For sodium 2,4-diaminobenzenesulfonate, the absorption is dominated by π → π* transitions within the aromatic ring. The presence of the amino and sulfonate substituents modifies the energy of these transitions, resulting in a characteristic absorption spectrum.
The compound is known to absorb UV light, a property utilized in its HPLC analysis where a UV detector is set to a specific wavelength. acs.org A key parameter from a UV-Vis spectrum is the wavelength of maximum absorbance (λmax). For sodium 2,4-diaminobenzenesulfonate, a strong absorption is observed at 270 nm. acs.org According to the Beer-Lambert Law, the absorbance at λmax is directly proportional to the concentration of the compound in a solution. This relationship allows for the use of UV-Vis spectroscopy as a simple and rapid method for concentration determination and quantification in quality control processes.
| Parameter | Value | Reference |
|---|---|---|
| Wavelength (λ) for Detection | 270 nm | acs.org |
| Associated Electronic Transition | Aromatic π → π* | General Knowledge |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural details of compounds like 2,4-diaminobenzenesulfonic acid, the parent acid of the sodium salt. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, a detailed picture of its chemical structure can be constructed.
In electrospray ionization (ESI) mass spectrometry, typically performed in positive ion mode, 2,4-diaminobenzenesulfonic acid is protonated to form the precursor ion [M+H]⁺ at an m/z of approximately 189.0328. nih.gov Subsequent fragmentation of this precursor ion through collision-induced dissociation (CID) provides insight into the molecule's stability and bonding. A common fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), a mass of 64 Da. nih.gov This process is often promoted by electron-withdrawing groups on the aromatic ring. nih.gov
For 2,4-diaminobenzenesulfonic acid, a significant fragment is observed at m/z 171.0194, corresponding to the loss of a water molecule ([M+H-H₂O]⁺) from the sulfonic acid group. nih.govuni.lu Further fragmentation can occur, leading to other characteristic ions that help confirm the structure. The fragmentation behaviors are influenced by factors such as collision energy. nih.gov For instance, at a collision energy of 10 eV, the top peak is m/z 171.0194, while with a collision energy ramp of 17.6-26.4 eV, the top peak shifts to m/z 123.055. nih.gov
Table 1: LC-ESI-QTOF Mass Spectrometry Data for 2,4-Diaminobenzenesulfonic Acid
| Parameter | Value | Source |
|---|---|---|
| Instrument Type | LC-ESI-QTOF | nih.gov |
| Ionization Mode | Positive (ESI) | nih.gov |
| Precursor Ion | [M+H]⁺ | nih.gov |
| Precursor m/z | 189.0328 | nih.gov |
| Fragmentation Mode | CID | nih.gov |
| Key Fragment Ion (m/z) | 171.0194 ([M+H-H₂O]⁺) | nih.govuni.lu |
| Other Fragment Ion (m/z) | 123.055 | nih.gov |
Advanced Surface and Elemental Characterization (as applied to 2,4-diaminobenzenesulfonate or derived materials)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When analyzing materials derived from or coated with sodium 2,4-diaminobenzenesulfonate, such as sulfonated polyaniline, XPS provides critical information about the surface chemistry, particularly the presence and state of the sulfonate and amine functional groups. acs.org
The analysis relies on irradiating the sample with X-rays and measuring the kinetic energy of the photoelectrons that are emitted from the top 5-10 nm of the material. youtube.com The binding energy of these electrons is characteristic of the element and its chemical environment.
For sulfonated materials, the S 2p photoelectron peak is of particular importance. researchgate.net The presence of a peak at a binding energy of approximately 167-168 eV confirms the existence of the sulfonic acid group (–SO₃H). researchgate.net The N 1s peak provides information on the nitrogen-containing amino groups. In materials like sulfonated polyaniline, the N 1s spectrum can be deconvoluted to distinguish between different nitrogen environments, such as protonated and unprotonated amine sites. acs.org The C 1s and O 1s spectra further complete the surface characterization. By quantifying the atomic percentages from these peaks, the degree of sulfonation (S/N ratio) on the surface of a derived polymer can be determined. acs.org
Table 2: Typical XPS Binding Energies for Functional Groups in Sulfonated Aromatic Amines
| Element/Orbital | Functional Group | Approximate Binding Energy (eV) | Source |
|---|---|---|---|
| S 2p | Sulfonate (–SO₃H) | ~167 - 168 | researchgate.net |
| N 1s | Amine (–NH₂) | ~399 - 401 | acs.org |
| O 1s | Sulfonate (O=S=O) | ~531 - 532 | mdpi.com |
| C 1s | Aromatic Ring (C–C, C–N) | ~284 - 286 | researchgate.net |
Inductively Coupled Plasma (ICP) techniques, including ICP-Mass Spectrometry (ICP-MS) and ICP-Atomic Emission Spectrometry (ICP-AES), are used for highly sensitive elemental analysis. These methods are capable of detecting metals and several non-metals at trace and ultra-trace concentrations. In the context of sodium 2,4-diaminobenzenesulfonate and its derived materials, ICP is an ideal method for quantifying the elemental composition with high accuracy.
A primary application is the determination of the degree of sulfonation in polymers or on functionalized surfaces. mdpi.com This can be achieved indirectly by reacting the sulfonic acid groups with a specific metal ion, such as Cr(III). The unreacted metal ion concentration in the solution is then measured by ICP. A lower concentration of the metal ion in the solution corresponds to a higher number of sulfonic acid groups in the material, allowing for a precise calculation of the sulfonation degree. mdpi.com
Furthermore, ICP analysis can be used to directly quantify the sodium content, ensuring the correct stoichiometry of the salt, or to detect any trace metal impurities that may be present in the sample. The high sensitivity and structure-independent signal of ICP-based methods make them robust for the quantitative analysis of specific elements in complex matrices. nih.gov
Computational and Theoretical Studies on 2,4 Diaminobenzenesulfonate
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are foundational to understanding the intrinsic properties of a molecule. These methods map the distribution of electrons and predict how a molecule will interact with itself and its environment.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It has become a popular and effective tool for calculating molecular properties and has been extensively used to compute the electronic structure of molecules in both gas and solution phases.
Studies on 2,4-diaminobenzenesulfonic acid (DBSA) and related compounds have utilized DFT to confirm experimental findings and predict behavior. For instance, dispersion-corrected DFT calculations have been used to validate the crystal structure determined by X-ray diffraction, confirming that the molecule exists as a zwitterionic tautomer in the solid state. researchgate.net In this form, the sulfonic acid group is deprotonated (-SO₃⁻) and one of the amino groups is protonated (-NH₃⁺).
DFT calculations are also crucial for predicting the chemical reactivity of a molecule through the analysis of so-called "reactivity descriptors." These parameters are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The gap between these two orbitals (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net
Further analysis of the molecular electrostatic potential (MEPS) can identify the regions of a molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack), thereby pinpointing the most probable sites for chemical reactions. researchgate.net
Table 1: Key Parameters from DFT Calculations for Reactivity Analysis
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Higher energy suggests a stronger tendency to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Lower energy suggests a stronger tendency to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary indicator of chemical stability and reactivity. A large gap suggests high stability. researchgate.net |
| Chemical Potential (µ) | A measure of the escaping tendency of an electron from a stable system. | Defines the direction of charge transfer between molecules. |
| Chemical Hardness (η) | The resistance of a molecule to change its electron configuration. | Related to the HOMO-LUMO gap; hard molecules have a large gap. researchgate.net |
| Electrophilicity (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of a compound. researchgate.net |
| MESP Map | Molecular Electrostatic Potential Surface. | Visually identifies electron-rich and electron-poor regions, predicting reactive sites for interactions. researchgate.net |
Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid simulation technique that combines the high accuracy of quantum mechanics with the computational efficiency of molecular mechanics. researchgate.net In a QM/MM simulation, the most chemically active part of a system, such as the region where a reaction occurs, is treated with a high-level QM method. The remainder of the system, such as the surrounding solvent or protein, is treated with a less computationally expensive MM force field. researcher.life
This approach allows for the study of chemical reactions and other electronic events in large, complex systems that would be computationally prohibitive to model entirely with quantum mechanics. researchgate.net QM/MM simulations can elucidate reaction mechanisms, including the "flowing" atomistic pathways and the structure of transition states, which are often difficult to capture experimentally. researchgate.net
While QM/MM is a powerful tool for analyzing biomolecular reactions and interactions in solution, specific QM/MM dynamics simulations focused on sodium;2,4-diaminobenzenesulfonate were not found in the reviewed literature. However, the methodology is well-suited to study its interactions in complex environments, such as its binding to a polymer or its behavior at a solvent interface.
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods are invaluable for performing conformational analysis and predicting spectroscopic properties. A molecule's conformation—the spatial arrangement of its atoms—can significantly influence its physical and chemical properties. Theoretical calculations can be used to determine the relative energies of different possible conformers, thereby identifying the most stable structures. For 2,4-diaminobenzenesulfonic acid, computational analysis supports experimental findings from FT-IR spectroscopy and single-crystal X-ray diffraction, which show the molecule adopts a stable zwitterionic conformation in the solid state.
Furthermore, computational chemistry can predict various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the structure of the synthesized compound. For example, solid-state NMR and IR experiments, supported by computational models, were instrumental in revealing the zwitterionic nature of related benzenesulfonate (B1194179) compounds. researchgate.net This synergy between prediction and experiment is a powerful approach for structural elucidation.
Simulations of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is dictated by a delicate balance of intermolecular interactions. These interactions are fundamental to crystal engineering, as they govern properties like solubility, melting point, and stability.
The crystal structure of 2,4-diaminobenzenesulfonic acid has been shown to be a zwitterionic sulfonate-aminium species. Its crystal packing is consolidated by an extensive three-dimensional network of intermolecular N—H⋯O hydrogen bonds. researchgate.net The molecules arrange themselves in a distinct herringbone pattern, forming a double-layer structure composed of alternating polar and non-polar layers. Within the polar layers, hydrogen bonds and ionic interactions are the dominant forces, while molecules in the non-polar layers are connected by weaker van der Waals interactions. researchgate.net This sophisticated architecture highlights the importance of strong, directional hydrogen bonds in defining the solid-state structure of the compound.
Understanding these packing motifs through simulation helps in predicting polymorphism—the ability of a compound to exist in multiple crystal forms—and in designing new materials with desired physical properties.
Table 2: Crystal Packing and Interaction Features of 2,4-Diaminobenzenesulfonic Acid
| Feature | Description | Reference |
| Molecular Form | Exists as a zwitterion (sulfonate–aminium) in the crystal. | researchgate.net |
| Primary Interaction | Extensive three-dimensional network of N—H⋯O hydrogen bonds. | researchgate.net |
| Packing Motif | Molecules form a herringbone pattern. | researchgate.net |
| Crystal Structure | Consists of a double-layer structure with alternating polar and non-polar layers. | researchgate.net |
| Interactions in Polar Layers | Dominated by hydrogen bonds and ionic interactions. | researchgate.net |
| Interactions in Non-Polar Layers | Fragments are connected by van der Waals interactions. | researchgate.net |
Theoretical Insights into Charge Transfer Pathways and Photochemical Behavior
Theoretical calculations provide critical insights into electronic transitions, charge transfer processes, and the photochemical behavior of molecules. Intramolecular charge transfer (ICT) is a process where an electron is moved from a donor part to an acceptor part of the same molecule upon photoexcitation. DFT calculations are a key tool for studying ICT, as the localization of the HOMO and LUMO on different parts of a molecule can confirm the charge transfer character of its excited state.
While detailed photochemical studies on isolated this compound are not widely reported, the compound has been investigated as a component in advanced materials for photocatalysis. In one study, 2,4-diaminobenzenesulfonic acid was used to modify graphitic carbon nitride (g-C₃N₄), a photocatalyst. This structural modification was found to effectively improve the separation of charge carriers and enhance visible light absorption. This demonstrates the compound's ability to participate in and facilitate charge transfer processes, a key step in photocatalysis. Such applications are guided by theoretical insights into how the molecule's electronic structure can be harnessed to influence charge transfer pathways in a larger system.
Chemical Reactivity and Derivatization of 2,4 Diaminobenzenesulfonate
Amino Group Reactivity in Coupling and Condensation Reactions
The two amino groups on the benzene (B151609) ring are primary sites for a variety of chemical transformations, including coupling and condensation reactions. researchgate.net These reactions are fundamental to the synthesis of dyes, pigments, and other functional organic molecules. ontosight.aiontosight.aipatsnap.com
Regioselective Ullmann Coupling Reactions
The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, can be employed to form C-N bonds. researchgate.netorganic-chemistry.orgoperachem.com In the context of 2,4-diaminobenzenesulfonate, the amino groups can act as nucleophiles, reacting with aryl halides to form diarylamine structures. The regioselectivity of this reaction, determining which of the two amino groups reacts, can be influenced by steric and electronic factors. For instance, the amino group in the 2-position is generally more sterically hindered than the one in the 4-position, which can affect the reaction outcome. The reaction is typically carried out at elevated temperatures in the presence of a copper catalyst. byjus.com
A variation of this is the Ullmann condensation, which can be used to synthesize aryl ethers and aryl amines. wikipedia.org The choice of solvent and base can significantly impact the efficiency of these coupling reactions. arkat-usa.org
Azo Coupling Reactions for Dye Synthesis
Azo coupling is a cornerstone of dye chemistry, and 2,4-diaminobenzenesulfonate is a key precursor in this process. patsnap.comunb.cawikipedia.orgnih.govorganic-chemistry.org This reaction involves the diazotization of an aromatic amine, followed by coupling with an electron-rich species like a phenol (B47542) or another aniline (B41778) derivative. pbworks.com
The process begins with the treatment of an aromatic amine with nitrous acid to form a diazonium salt intermediate. pbworks.com This electrophilic diazonium ion then reacts with a coupling component. wikipedia.orgnih.govorganic-chemistry.org In the case of 2,4-diaminobenzenesulfonate, one or both of the amino groups can be diazotized and then coupled to various aromatic compounds to produce a vast range of azo dyes with different colors and properties. unb.capbworks.com The pH of the reaction medium is a critical parameter, with the coupling reaction generally being faster at high pH. wikipedia.org
Table 1: Examples of Azo Dyes Derived from Diaminobenzenesulfonic Acids
| Diaminobenzenesulfonic Acid Isomer | Coupling Component | Resulting Dye Class | Application |
| 2,4-Diaminobenzenesulfonic acid | N,N-dialkyl-substituted aryl amines | Monoazo dyes | Textile dyeing nih.gov |
| Sulfanilic acid | Dimethylaniline | Methyl Orange (pH indicator) | Laboratory use |
| Aniline-2-sulfonic acid | 2-naphthol | Orange II | Textile dyeing |
Condensation with Carbonyl Compounds
The amino groups of 2,4-diaminobenzenesulfonate can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. libretexts.org This type of reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. libretexts.orglibretexts.org
These condensation reactions can be used to introduce new functional groups and build more complex molecular architectures. The reactivity of the two amino groups can potentially be controlled to achieve selective condensation at one site.
Sulfonate Group as a Solubilizing and Modifying Moiety
The sulfonic acid group (-SO₃H) plays a crucial role in the properties and applications of 2,4-diaminobenzenesulfonate and its derivatives. Its primary function is to enhance water solubility. ontosight.ai This is particularly important in the context of dye synthesis, as many dyeing processes are carried out in aqueous media. chemrxiv.org
The sulfonate group is highly polar and can form strong hydrogen bonds with water molecules, rendering the resulting compounds soluble. Beyond solubility, the sulfonate group can also modify the electronic properties of the molecule, influencing its reactivity and the color of the resulting dyes. chemrxiv.org For example, the introduction of sulfonate groups can lead to higher electrochemical activity and improved durability in certain catalytic applications. chemrxiv.org
Strategies for Functional Group Protection and Deprotection in Complex Syntheses
In complex multi-step syntheses involving 2,4-diaminobenzenesulfonate, it is often necessary to temporarily block or "protect" one or both of the reactive amino groups to prevent unwanted side reactions. utdallas.eduorganic-chemistry.orgwikipedia.org This is a common strategy in organic synthesis to achieve selectivity. numberanalytics.com
Various protecting groups can be used for amines, such as the tert-butyloxycarbonyl (Boc) group or the 9-fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgnih.govmasterorganicchemistry.com The choice of protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its removal (deprotection) once its purpose is served. organic-chemistry.orgnumberanalytics.com
For instance, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is removed under basic conditions. organic-chemistry.org This orthogonality allows for the selective deprotection of one amino group while another remains protected. organic-chemistry.org Deprotection is typically achieved by treating the protected compound with a specific reagent that cleaves the protecting group without affecting other parts of the molecule. numberanalytics.comfishersci.co.ukrsc.org
Formation of Derivatives for Specific Chemical Applications
The versatile reactivity of 2,4-diaminobenzenesulfonate allows for the synthesis of a wide range of derivatives with specific applications. ontosight.aiontosight.ai For example, its derivatives are used in the production of reactive dyes and matching stains. google.com
Research has shown that sulfonated polyimides derived from this compound exhibit high proton conductivity and thermal stability, making them suitable for use in high-performance fuel cells. Additionally, derivatives of 2,4-diaminobenzenesulfonate have been investigated for their potential as P2Y receptor antagonists in pharmaceutical applications. The synthesis of conducting polymers using this compound has also shown promise for creating materials for sensors and other electronic devices.
Table 2: Applications of 2,4-Diaminobenzenesulfonate Derivatives
| Derivative Class | Application Area | Key Property |
| Sulfonated Polyimides | Fuel Cells | High proton conductivity, thermal stability |
| Azo Dyes | Textiles, Paper | Vibrant colors, stability patsnap.com |
| Conducting Polymers | Electronics, Sensors | Antirust features, electronic properties |
| Bioactive Compounds | Pharmaceuticals | P2Y receptor antagonism |
Applications in Materials Science and Polymer Chemistry
Role as Monomers in Polymer Synthesis
The dual functionality of this compound makes it a valuable comonomer for introducing sulfonate groups directly into the polymer backbone. This approach is often preferred over post-polymerization sulfonation, which can sometimes lead to incomplete or non-uniform functionalization and potential degradation of the polymer chain.
Preparation of Sulfonated Polyamides (e.g., Poly(m-phenyleneisophthalamide))
While the direct synthesis of poly(m-phenyleneisophthalamide) using sodium 2,4-diaminobenzenesulfonate is not extensively detailed in available research, the principle is well-established through the synthesis of other sulfonated all-aromatic polyamides. These polymers are created by incorporating a sulfonated diamine monomer to enhance properties like solubility and to introduce functional sites for applications such as heavy metal capture.
A representative method for synthesizing sulfonated polyamides is interfacial polymerization. In this process, a sulfonated diamine, such as an isomer like 2,2′-benzidinedisulfonic acid (BDSA), is dissolved in an aqueous phase with an acid scavenger like sodium carbonate. nih.gov An acyl chloride, such as isophthaloyl chloride (IPC), is dissolved in an immiscible organic solvent. nih.gov When the two solutions are combined under high-speed stirring, polymerization occurs at the interface, forming the sulfonated polyamide. nih.gov The resulting polymer, such as poly(2,2′-disulfonyl-4,4′-benzidine isophthalamide) (PBDI), contains sulfonate groups as an integral part of its backbone. nih.gov These ionic groups can act as chelating sites for cationic species, making the polymers effective for removing heavy metals like lead (Pb(II)) from water. nih.gov
Synthesis of Sulfonated Polyimides
2,4-Diaminobenzenesulfonic acid is utilized as a monomer in the preparation of sulfonated polyimides. usm.edu These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of sulfonic acid groups into the polyimide structure is a key strategy for developing proton exchange membranes (PEMs) for fuel cell applications. The sulfonate groups facilitate proton transport across the membrane. The synthesis typically involves a polycondensation reaction between a sulfonated diamine, like 2,4-diaminobenzenesulfonic acid, and a dianhydride. By adjusting the ratio of sulfonated to non-sulfonated diamine monomers, the degree of sulfonation (DS) can be precisely controlled, allowing for the tuning of properties such as proton conductivity, water uptake, and dimensional stability of the resulting membranes. nih.gov
Integration into Waterborne Polyurethanes (WPUs) as Chain Extenders
In the production of waterborne polyurethanes (WPUs), diamine compounds containing sulfonate groups, such as 2,4-diaminobenzenesulfonic acid (DBSA), serve as crucial chain extenders. researchgate.net WPUs are environmentally friendly alternatives to solvent-based polyurethanes, and their stability in water is achieved by incorporating hydrophilic ionic groups into the polymer backbone.
During WPU synthesis, a prepolymer with terminal isocyanate groups is first formed. This prepolymer is then dispersed in water and reacted with a chain extender. When a sulfonated diamine like DBSA is used, its amine groups react with the isocyanate groups, extending the polymer chains. mdpi.comresearchgate.net Simultaneously, the sodium sulfonate group ([SO3-Na+]) becomes an integral part of the polymer backbone. These ionic groups act as internal emulsifiers, ensuring the stable dispersion of the polyurethane particles in water without the need for external surfactants. researchgate.netpatsnap.com The choice and amount of the sulfonated chain extender are critical for controlling the particle size, stability of the dispersion, and the final properties of the WPU film. mdpi.comresearchgate.net
Enzymatic Polymerization Processes for Water-Soluble Polymers
Enzymatic polymerization is emerging as a green and sustainable alternative to conventional chemical methods for synthesizing polymers. mdpi.com Enzymes like laccase and horseradish peroxidase (HRP) can catalyze the polymerization of aromatic amines, including sulfonated anilines, under mild, aqueous conditions. nih.govresearchgate.net
Research has shown that laccase from Trametes versicolor can successfully catalyze the oxidation of 3-aminobenzenesulfonic acid (an isomer of 2,4-diaminobenzenesulfonic acid) to produce water-soluble sulfonated polyaniline (SPANI). nih.gov This process avoids the harsh conditions and toxic reagents often used in chemical oxidative polymerization. nih.gov The enzymatic reaction proceeds at moderate pH values and room temperature. nih.gov Similarly, HRP has been used to polymerize aniline (B41778) in the presence of a polyanionic template like sulfonated polystyrene to yield a water-soluble, conducting polymer complex. researchgate.net These enzymatic approaches offer a high degree of control over the polymerization process and are environmentally benign. researchgate.netnih.gov The ability to polymerize sulfonated anilines enzymatically opens a pathway for the green synthesis of water-soluble and functional polymers for various applications. mdpi.com
Engineering of Sulfonated Porous Organic Frameworks (POPs)
Sulfonated porous organic frameworks (POPs) are a class of materials characterized by high surface areas, permanent porosity, and the presence of functional sulfonic acid groups. These properties make them highly attractive for applications in adsorption, catalysis, and ion conduction. The use of sulfonated monomers like diaminobenzenesulfonic acid is a direct method for constructing these functional frameworks.
Optimization of Porous Structure for Enhanced Functionality
A significant challenge in creating functional POPs is balancing a high density of functional groups with a large surface area. nih.gov Conventional post-synthesis modification often leads to pore blockage and an incomplete reaction. researchgate.net A recent, more effective strategy involves a "one-pot" modification where the porous structure is kept in a fully solvent-swollen state throughout the synthesis and sulfonation process. researchgate.netresearchgate.net
This method ensures that the sulfonation reagents can diffuse effectively throughout the entire porous network without causing it to collapse or become blocked. researchgate.net As a result, the polymer achieves a much higher degree of sulfonation and a larger specific surface area compared to materials prepared by conventional methods. nih.govresearchgate.net For example, a sulfonated porous aromatic framework (PAF) prepared using this one-pot strategy exhibited a specific surface area of 580 m²/g and a high sulfur content of 13.2 wt%. nih.govresearchgate.net This optimized structure, with its excellent hydrophilicity, abundant sulfonic acid groups, and hierarchical pores, leads to exceptional performance, particularly in the rapid removal of micropollutants from water. researchgate.net
The table below summarizes the impressive adsorption performance of a sulfonated POP synthesized using a structure optimization strategy.
| Pollutant | Maximum Adsorption Capacity (mg g⁻¹) |
| Rhodamine B (RhB) | 1075 |
| Methylene Blue (MB) | 1020 |
| Tetracycline (TC) | 826 |
| Ciprofloxacin (CIP) | 1134 |
| Data sourced from studies on high-quality sulfonated porous aromatic frameworks. researchgate.netresearchgate.net |
This approach of optimizing the swelling state of the porous structure provides a universal and feasible method for constructing a variety of high-quality functional POP materials. researchgate.net
Adsorption Applications
The presence of amino and sulfonate groups on the benzene (B151609) ring of sodium 2,4-diaminobenzenesulfonate and its derivatives makes them effective adsorbents for a variety of pollutants, including dyes and antibiotics. The sulfonic acid groups can provide strong acidic sites, while the amino groups can act as basic sites, allowing for the adsorption of a wide range of molecules through different interaction mechanisms.
Research has demonstrated that materials functionalized with sulfonated aromatic amines can exhibit high adsorption capacities. For instance, sewage sludge-based carbons, which can be functionalized to have similar surface characteristics, have been used as both catalysts and adsorbents for the removal of azo dyes. nih.gov The efficiency of these materials is linked to the interactions between the organic intermediates formed during degradation and the catalyst's surface. nih.gov Studies have shown a direct relationship between the adsorption capacities and the properties of the intermediates, such as their polar surface area and octanol-water partition coefficient. nih.gov
The adsorption efficiency of materials can be significantly enhanced by increasing the number of functional groups. Chitosan, a biopolymer with abundant amino and hydroxyl groups, is a prime example of a material with high adsorption efficiency for various water contaminants. nih.gov Similarly, the introduction of sulfonic acid and amino groups via compounds like sodium 2,4-diaminobenzenesulfonate onto adsorbent surfaces can create a high density of active sites for capturing pollutants.
Heterogeneous Catalysis Using Sulfonated Frameworks
Sulfonated frameworks, often derived from compounds like 2,4-diaminobenzenesulfonic acid, are gaining prominence as solid acid catalysts in various organic transformations. The sulfonic acid group provides strong Brønsted acidity, which is crucial for catalyzing reactions such as esterification, alkylation, and condensation. The solid nature of these catalysts offers significant advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues compared to liquid acids.
Proton Conduction and Membrane Applications
The sulfonate group in sodium 2,4-diaminobenzenesulfonate is a key functional moiety for facilitating proton conduction, a critical process in technologies like fuel cells. Proton-conducting membranes are essential components of polymer electrolyte membrane (PEM) fuel cells, and materials incorporating sulfonic acid groups are widely studied for this purpose. These groups can facilitate the transport of protons across the membrane, especially under hydrated conditions.
The mechanism of proton conductivity often involves the formation of a dynamic network of hydrogen bonds. mdpi.com In materials containing sulfonic acid groups, protons can "hop" between adjacent sulfonate sites, a process facilitated by the presence of water molecules. Research into proton-conducting membranes often focuses on creating materials with high proton conductivity, good thermal and mechanical stability, and low fuel permeability. mdpi.comresearchgate.net While direct studies on sodium 2,4-diaminobenzenesulfonate for this specific application are not extensively detailed in the provided results, the fundamental properties of its sulfonic acid group align with the requirements for proton-conducting materials. For instance, polymers containing N-heterocyclic monomers and acidic monomers are developed for anhydrous proton-conducting membranes where the N-heterocycles act as proton solvents and the acidic groups serve as proton donors. mdpi.com
Contribution to Dye and Pigment Chemistry
Sodium 2,4-diaminobenzenesulfonate and its parent acid, 2,4-diaminobenzenesulfonic acid, are important intermediates in the synthesis of a wide array of dyes and pigments. ontosight.ai The two amino groups provide sites for diazotization and coupling reactions, which are the fundamental steps in the creation of azo dyes. The sulfonic acid group imparts water solubility to the dye molecule and can also play a role in the laking process to form pigments.
Synthesis of Laked Red Azo Pigments for Printing
Azo pigments are a significant class of colorants known for their strong tinctorial strength and cost-effectiveness. google.com The synthesis of laked azo red pigments often begins with the diazotization of an aromatic amine, which is then coupled with another component to form a dye. google.comcuhk.edu.hk This dye is subsequently laked, or metallized, to produce the final pigment. google.com Aromatic sulfonic acids are among the useful couplers in these reactions. google.com
The process for creating these pigments can be tailored to achieve specific properties such as intermediate shades, high strength, and heat stability. google.com After the reaction, the laked pigments are recovered from the aqueous slurry by filtration and washed to remove excess acids, bases, and salts. google.com These pigments find extensive use in plastics, coatings, and printing inks. google.com For example, a laked monoazo red pigment might be used at a concentration of 10-15% by weight in an offset lithographic ink. google.com
Dye-Fixing Agents in Textile Processing
In textile dyeing, ensuring the fastness of the dye to washing and other environmental factors is crucial. Dye-fixing agents are chemical compounds applied to dyed fabrics to improve their wet fastness properties. nittobo.co.jp These agents function by forming a complex with the dye molecule, increasing its molecular size and reducing its solubility in water.
Cationic fixing agents are widely used for treating fabrics dyed with anionic dyes, such as reactive and direct dyes. While sodium 2,4-diaminobenzenesulfonate itself is anionic, its derivatives can be incorporated into the synthesis of polymeric dye-fixing agents. The development of effective dye-fixing agents aims to improve fastness properties without negatively impacting the color of the fabric or causing yellowing upon heat treatment. googleapis.com These agents can be applied through various methods, including exhaust processes, padding, spraying, or dipping. google.com The application conditions, such as temperature, pH, and the goods-to-liquor ratio, are carefully controlled to optimize the fixing process. google.com
Exploration in Advanced Energy Storage Systems (e.g., Electrolyte components)
The field of advanced energy storage, particularly sodium-ion batteries (SIBs), is actively exploring new materials to enhance performance, safety, and cost-effectiveness. researchgate.net Electrolytes are a critical component, responsible for transporting ions between the electrodes. researchgate.net The properties of the electrolyte, including the choice of salt and solvent, significantly influence the battery's cycle life, efficiency, and energy density. researchgate.net
Environmental Dynamics and Biotransformation of Aminobenzenesulfonates
Biodegradation Pathways Under Aerobic and Anaerobic Conditions
The biodegradability of aminobenzenesulfonates is significantly influenced by the presence or absence of oxygen and the specific isomeric structure of the compound. researchgate.netnih.gov
Microbial Degradation Mechanisms of Sulfonated Aromatic Amines
The microbial degradation of sulfonated aromatic amines is often challenging due to the hydrophilic nature of the sulfonate group, which can hinder cellular uptake. researchgate.netresearchgate.net The position of the sulfonate group on the aromatic ring is a key determinant of its biodegradability. researchgate.net
Under aerobic conditions , certain isomers of aminobenzenesulfonic acid (ABS), notably 2-ABS and 4-ABS, have been shown to be biodegradable by specialized microbial populations. researchgate.netnih.gov The degradation process typically involves the initial enzymatic attack on the aromatic ring. For instance, some bacteria can desaminate sulfanilate (4-aminobenzenesulfonate) to produce catechol-4-sulfonate. nih.gov The degradation enzymes are often inducible, meaning they are synthesized by the bacteria only in the presence of the specific substrate. nih.gov The initial attack on nitroaromatic compounds, a related class of chemicals, is often catalyzed by ring-hydroxylating dioxygenases. nih.gov
Under anaerobic conditions , the degradation of many sulfonated aromatic amines is limited. researchgate.netnih.gov However, a sequential anaerobic-aerobic process can be effective for the complete mineralization of certain related compounds like sulfonated azo dyes. nih.gov In this two-stage process, the azo dye is first reduced anaerobically to form aromatic amines. nih.gov These resulting amines are then mineralized under subsequent aerobic conditions. nih.gov While 2,4-diaminobenzenesulfonic acid itself was not found to be degraded under anaerobic conditions in one study, the potential for anaerobic reduction of related azo dyes to form this compound highlights the importance of considering both anaerobic and aerobic stages in wastewater treatment. wur.nl
Role of Specialized Bacterial Strains and Co-cultures in Degradation
The degradation of aminobenzenesulfonates often requires specialized bacterial strains or synergistic microbial consortia. Individual bacterial strains may have a very narrow substrate range, capable of degrading only a specific isomer. researchgate.net For example, a strain of Agrobacterium sp. (PNS-1) was found to utilize 4-ABS as its sole carbon and energy source but could not degrade other isomers. nih.gov
Co-cultures, or microbial consortia, have demonstrated enhanced degradation capabilities. A two-species co-culture of Hydrogenophaga palleronii S1 and Agrobacterium radiobacter S2 was shown to effectively degrade 4-aminobenzenesulfonate (B1229798). nih.gov In this symbiotic relationship, strain S1 desaminated the sulfanilate to catechol-4-sulfonate, which then served as the growth substrate for strain S2. nih.gov Similarly, a co-culture of Agrobacterium sp. strain PNS-1 and another bacterial consortium was able to completely mineralize both 2-ABS and 4-ABS, whereas the individual cultures could only degrade one of the isomers. researchgate.net This highlights the metabolic cooperation between different microbial species in breaking down complex xenobiotic compounds.
| Microorganism/Consortium | Substrate(s) Degraded | Key Findings |
| Agrobacterium sp. strain PNS-1 | 4-Aminobenzenesulfonate (4-ABS) | Utilized 4-ABS as sole carbon and energy source; degradation enzymes are inducible. nih.gov |
| Hydrogenophaga palleronii S1 and Agrobacterium radiobacter S2 (Co-culture) | 4-Aminobenzenesulfonate (sulfanilate) | Mutualistic interaction where S1 converts sulfanilate to catechol-4-sulfonate, which is then used by S2. nih.gov |
| Agrobacterium sp. strain PNS-1 and bacterial consortium AS1 & AS2 (Co-culture) | 2-Aminobenzenesulfonate (2-ABS) and 4-ABS | The co-culture completely mineralized both isomers, while individual strains could only degrade one. researchgate.net |
| Alcaligenes aquatilis FA | Sulfametoxydiazine (an analogous sulfonamide) | Demonstrated high specificity for sulfametoxydiazine degradation following first-order kinetics. nih.gov |
Mineralization Processes and Fate of the Sulfonate Group
Complete biodegradation, or mineralization, results in the conversion of the organic compound into inorganic constituents such as carbon dioxide, water, and mineral salts. researchgate.netresearchgate.net
Carbon Dioxide Evolution and Sulfate (B86663) Recovery Studies
Evidence for the extensive mineralization of aminobenzenesulfonates comes from studies measuring key indicators of biodegradation. During the aerobic degradation of 2-ABS and 4-ABS, significant oxygen uptake and carbon dioxide production have been observed. nih.gov Furthermore, high levels of chemical oxygen demand (COD) removal in bioreactor experiments provide additional support for complete breakdown of the organic structure. nih.gov
A crucial aspect of the mineralization of these compounds is the fate of the sulfonate group. Studies have demonstrated high recovery of sulfate in the surrounding medium during the degradation of 2-ABS and 4-ABS. nih.gov This indicates the effective cleavage of the carbon-sulfur bond and the release of the sulfur moiety as inorganic sulfate, a critical step in the complete detoxification of the compound.
Environmental Persistence and Mobility of Aminobenzenesulfonate Isomers
The persistence and mobility of chemicals in the environment are key factors in determining their potential to contaminate water resources. nih.gov Substances that are both persistent (resistant to degradation) and mobile (easily transported through soil and water) are of particular concern. nih.govufz.de
The hydrophilic nature of the sulfonate group contributes to the high mobility of aminobenzenesulfonates in aquatic systems. researchgate.netufz.de However, this same property can also make them resistant to biodegradation, leading to their persistence in the environment. researchgate.net The poor biodegradability of many sulfonated aromatic amines suggests they may not be effectively removed by conventional biological wastewater treatment processes. researchgate.netnih.gov
The specific isomer of aminobenzenesulfonic acid can influence its persistence. While 2-ABS and 4-ABS have been shown to be biodegradable under certain aerobic conditions, other isomers may be more recalcitrant. researchgate.netnih.gov The persistence of these compounds, coupled with their mobility, can lead to the contamination of groundwater, which is a significant source of drinking water. ufz.de
| Isomer | Biodegradability | Environmental Concern |
| 2-Aminobenzenesulfonic acid (2-ABS) | Degraded under aerobic conditions by specialized inocula. researchgate.netnih.gov | Potential for persistence if appropriate microbes are absent. |
| 3-Aminobenzenesulfonic acid (3-ABS) | Not degraded in some co-culture studies. researchgate.net | Higher potential for persistence. |
| 4-Aminobenzenesulfonic acid (4-ABS) | Degraded under aerobic conditions by specialized inocula. researchgate.netnih.govnih.gov | Potential for persistence if appropriate microbes are absent. |
| 2,4-Diaminobenzenesulfonic acid | Not degraded under anaerobic conditions in one study. wur.nl Aerobic degradation has been reported. sigmaaldrich.com | Persistence may vary depending on environmental conditions. |
Bioreactor Studies for Wastewater Treatment and Remediation Potential
Bioreactors offer a controlled environment for the biological treatment of wastewater containing recalcitrant compounds like aminobenzenesulfonates. researchgate.net
Studies using aerobic bioreactors have confirmed the results from batch degradation experiments, demonstrating the effective removal of 2-ABS and 4-ABS from synthetic wastewater. researchgate.netnih.gov In long-term continuous experiments, a bioaugmented enrichment culture achieved maximum degradation rates of 1.6-1.8 g/L/day for 2-ABS and a slightly lower rate for 4-ABS, with high removal of chemical oxygen demand. nih.gov
Anaerobic membrane bioreactors (AnMBRs) are another promising technology for wastewater treatment, combining anaerobic processes with membrane filtration for solid-liquid separation. mdpi.comnih.gov While anaerobic degradation of aminobenzenesulfonates is limited, a sequential anaerobic/aerobic bioreactor system has proven effective for treating dye-rich wastewater. nih.govmdpi.com The initial anaerobic stage breaks down complex azo dyes into aromatic amines, which are then mineralized in the subsequent aerobic stage. nih.govmdpi.com This integrated approach can lead to high removal efficiencies for color, COD, and total Kjeldahl nitrogen (TKN). mdpi.com
| Bioreactor Type | Target Compound(s) | Key Performance Metrics |
| Aerobic Bioreactor | 2-ABS and 4-ABS | Max degradation rate: 1.6-1.8 g/L/day for 2-ABS; High COD removal. nih.gov |
| Anaerobic/Aerobic Sequential Bioreactor | Sulfonated Azo Dyes | Complete mineralization of the dye by first reducing it to aromatic amines (anaerobic) and then degrading the amines (aerobic). nih.gov |
| Anaerobic Membrane Bioreactor (AnMBR) | General industrial and municipal wastewater | High effluent quality, energy recovery (biogas), and smaller footprint. mdpi.comnih.govyoutube.com |
Immobilized Cell Systems for Enhanced Degradation
The use of immobilized cell systems presents a promising strategy for the bioremediation of wastewater containing recalcitrant organic compounds like aminobenzenesulfonates. nih.gov This technology involves the confinement of microbial cells within or on a solid support matrix, which can offer several advantages over the use of free-cell suspensions. nih.govmdpi.com These benefits include higher biomass concentrations, enhanced stability and protection of the microbial cells from toxic substances, and greater ease of separation of the biocatalyst from the treated effluent, allowing for continuous operation and reuse. nih.govnih.govmdpi.com
Research has demonstrated the successful degradation of other aminobenzenesulfonate isomers and related compounds using various immobilized microbial systems. For instance, the degradation of 4-aminobenzenesulfonate (4-ABS) has been investigated using Agrobacterium sp. PNS-1 cells encapsulated in alginate. nih.gov In batch reactors, the degradation rate with free cells was noted to be slightly higher than with the calcium-alginate encapsulated cells. nih.gov However, the immobilized cells could be reused for up to five cycles without any significant loss of degradation activity, highlighting a key advantage of immobilization. nih.gov
A study on a mixed bacterial community immobilized on volcanic stone fragments demonstrated the degradation of a mixture of 4-aminobenzene sulfonic acid (4-ABS) and 4-amino naphthalene (B1677914) sulfonic acid (4-ANS). nih.gov The consortium, which included bacteria from the genera Variovorax, Pseudomonas, Bacillus, Arthrobacter, Nocardioides, and Microbacterium, was capable of utilizing the aromatic amines as sources of carbon, nitrogen, energy, and sulfur. nih.gov
The choice of immobilization matrix is crucial for the effectiveness of the system. Common materials include natural polymers like alginate and gellan gum, as well as synthetic polymers. mdpi.comnih.govnih.gov These matrices not only provide a stable environment for the microorganisms but can also influence the degradation process itself. For example, the adsorption of toxic compounds onto the support material can reduce their inhibitory effects on the microbial cells. nih.gov
The following table summarizes research findings on the degradation of aminobenzenesulfonates and related compounds using immobilized cell systems. It is important to reiterate that this data pertains to compounds structurally related to sodium;2,4-diaminobenzenesulfonate, as direct studies on this specific compound are not currently published.
Table 1: Research Findings on the Degradation of Aminobenzenesulfonates by Immobilized Cell Systems
| Microorganism/Community | Target Compound(s) | Immobilization Matrix | Reactor Type | Key Findings |
| Agrobacterium sp. PNS-1 | 4-aminobenzenesulfonate (4-ABS) | Calcium Alginate | Batch Reactor | Specific degradation rates varied from 49.7 to 92.0 mg/mg biomass/h for initial 4-ABS concentrations of 200 to 800 mg/L. Immobilized cells were reusable for up to five cycles without loss of activity. nih.gov |
| Mixed Bacterial Community (Variovorax, Pseudomonas, Bacillus, Arthrobacter, Nocardioides, Microbacterium) | 4-aminobenzene sulfonic acid (4-ABS) and 4-amino naphthalene sulfonic acid (4-ANS) | Volcanic Stone | Packed Bed Continuous Reactor | The microbial consortium effectively degraded the mixture of sulfonated aromatic amines. The specific degradation rate was characterized by a parabolic inhibition model. nih.gov |
| Bacillus sp. VITAKB20 | Reactive Orange 16 (Azo Dye) | Calcium Alginate | Shake Flask | Immobilized cells degraded 97.5% of the dye within 48 hours, faster than free cells (92.38% in 72 hours). nih.gov |
| Lysinibacillus sp. KPB6 | Reactive Blue 250 (Azo Dye) | Calcium Alginate | Shake Flask | Immobilized cells degraded 98.2% of the dye within 48 hours, compared to 95.36% in 72 hours for free cells. nih.gov |
The degradation of azo dyes, which can break down to form aminobenzenesulfonates, has also been effectively demonstrated using immobilized bacteria. For instance, Bacillus sp. VITAKB20 and Lysinibacillus sp. KPB6 immobilized in calcium alginate showed enhanced and more rapid degradation of Reactive Orange 16 and Reactive Blue 250, respectively, compared to their free-cell counterparts. nih.gov This suggests that immobilized cell systems can be effective in treating effluents containing precursors to aminobenzenesulfonates.
Future Research Directions and Emerging Paradigms
Development of Green and Sustainable Synthetic Routes
Traditional synthesis methods for 2,4-diaminobenzenesulfonic acid and its sodium salt have often involved harsh conditions and environmentally challenging reagents. For instance, a conventional method utilizes 2,4-dinitrochlorobenzene as a starting material, which is reacted with sodium bisulfite and then reduced, a process noted for low yields, poor product quality, and low production efficiency. google.compatsnap.comchemicalbook.com Another established method involves the sulfonation of m-phenylenediamine (B132917) with a large excess of sulfuric acid or oleum (B3057394), which presents significant environmental and cost-related challenges. google.comgoogle.com
The development of "green" and sustainable synthetic routes is a primary focus of current research. A promising approach involves the reaction of m-phenylenediamine with sulfuric acid or oleum in the presence of a recyclable solvent, such as phosphoric acid, polyphosphoric acid, or an organic solvent with a boiling point above 140°C. google.com This method significantly reduces the amount of sulfuric acid required, and the solvent can be reused, thereby mitigating environmental pollution and production costs. google.com The reaction is typically carried out at temperatures between 140-250°C. google.com One patented process describes reacting m-phenylenediamine and oleum at temperatures between 60-180°C to produce the sodium salt with a yield of up to 70% and the acid with a yield of 66%. google.com
Another greener approach involves the catalytic hydrogenation of 2,4-dinitrobenzene sulfonic acid sodium using catalysts like palladium-on-charcoal or nickel-aluminum alloy in water or a lower alcohol as a solvent. google.com This method is advantageous as it reduces production costs and eliminates wastewater and waste acid discharge. google.com
Here is a comparison of different synthetic approaches:
| Starting Material | Reagents/Catalysts | Solvent | Key Advantages | Reported Yield |
| m-Phenylenediamine | Sulfuric acid/Oleum | Phosphoric acid, Polyphosphoric acid | Recyclable solvent, reduced sulfuric acid usage | Acid: 90-95% |
| m-Phenylenediamine | Oleum | - | Simplified process | Sodium salt: 70%, Acid: 66% |
| 2,4-Dinitrochlorobenzene | Sodium bisulfite, Iron powder | - | Traditional method | Low |
| 2,4-Dinitrobenzene sulfonate sodium | Palladium-on-charcoal or Nickel-aluminum alloy | Water or lower alcohol | No wastewater/waste acid | Not specified |
| m-Phenylenediamine | Sulfur trioxide | 1,2-dichloroethane | High yield | 95.96% |
Further research is geared towards optimizing reaction conditions, exploring novel and more efficient catalysts, and utilizing renewable starting materials to enhance the sustainability of producing sodium;2,4-diaminobenzenesulfonate.
Novel Derivatization Strategies for Enhanced Functionality
The inherent chemical structure of 2,4-diaminobenzenesulfonic acid, with its two amino groups and a sulfonic acid group, makes it a versatile platform for derivatization. cymitquimica.com These functional groups allow for a wide range of chemical modifications to tailor the molecule's properties for specific applications. cymitquimica.com
Novel derivatization strategies are being explored to enhance its functionality for use in advanced materials and pharmaceuticals. For instance, derivatives of aminobenzenesulfonic acid have been investigated for their potential as cardiovascular drugs, exhibiting activity in inhibiting Ca²⁺ overload in cardiac and vascular smooth muscle cells. google.com Specific derivatives, such as 2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]-5-n-propylbenzenesulfonic acid, have been identified as potential agents for protecting ischemic cardiac muscle. google.com
The amino groups can be readily diazotized and coupled to form azo dyes, a primary application of this compound. patsnap.comontosight.ai Research is ongoing to synthesize novel azo dyes with improved properties such as lightfastness, thermal stability, and solubility. Furthermore, the sulfonic acid group imparts water solubility, a crucial feature for many applications. researchgate.net
Emerging research focuses on creating derivatives for:
Polymer Science: 2,4-Diaminobenzenesulfonic acid is used in the preparation of sulfonated homo- and random co-polyimides. scbt.comsigmaaldrich.com These polymers can have applications in areas like proton exchange membranes for fuel cells.
Advanced Materials: The functional groups can be used to graft the molecule onto surfaces or incorporate it into larger molecular frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), to impart specific functionalities.
Pharmaceuticals: The development of new aminobenzenesulfonic acid derivatives as therapeutic agents continues to be an active area of research. google.com
Advanced Characterization Techniques for In-Situ and Operando Monitoring
A thorough understanding of the synthesis and performance of materials derived from this compound requires advanced characterization techniques. While traditional methods like Fourier-transform infrared (FT-IR) spectroscopy, thermal analysis, and single-crystal structure determination have been used to characterize various forms of 2,4-diaminobenzenesulfonic acid, including its hydrates and polymorphs, there is a growing need for real-time monitoring. researchgate.netbgu.ac.illookchem.com
Operando spectroscopy is an emerging paradigm that allows for the simultaneous characterization of a material while it is undergoing a chemical reaction or is in operation. wikipedia.org This technique is particularly valuable for studying catalytic processes and dynamic structural changes. chimia.ch For instance, operando Raman or IR spectroscopy could be employed to monitor the sulfonation of m-phenylenediamine in real-time, providing insights into reaction kinetics, intermediate species, and the influence of different catalysts and solvents. youtube.com This would enable the optimization of synthetic routes for higher efficiency and selectivity.
Advanced characterization techniques that are poised to play a significant role include:
In-situ and Operando Spectroscopy (Raman, IR, X-ray Absorption): To monitor reactions and material transformations under actual process conditions. wikipedia.orgchimia.ch
High-Resolution Mass Spectrometry: For the detailed analysis of reaction products and intermediates. nih.gov
Solid-State NMR: To probe the local chemical environment and intermolecular interactions in solid-state derivatives and materials. researchgate.net
These advanced techniques will provide a deeper understanding of the structure-property relationships of this compound and its derivatives, facilitating the rational design of new materials with enhanced performance.
Integration into Multifunctional Advanced Materials and Systems
The unique combination of amino and sulfonic acid functional groups makes this compound an attractive building block for the creation of multifunctional advanced materials. cymitquimica.com The sulfonic acid group can provide hydrophilicity and ion-exchange capabilities, while the amino groups offer sites for polymerization or covalent attachment to other molecules.
Recent research has demonstrated the use of diaminobenzenesulfonic acid in the synthesis of two-dimensional channel-structured covalent organic frameworks (COFs). acs.org For example, a COF named NUS-9 was synthesized from 1,3,5-triformylphloroglucinol and 2,5-diaminobenzenesulfonic acid. acs.org Such materials can be engineered for applications in ion-sieving, which is relevant for developing stable lithium metal anodes in batteries. acs.org
Another area of interest is the functionalization of periodic mesoporous organosilicas (PMOs) with aminobenzenesulfonic acid derivatives. nih.gov A recent study reported the preparation of a PMO functionalized with p-aminobenzenesulfonic acid, which served as an efficient solid acid catalyst for the one-pot synthesis of tetrazole derivatives under environmentally friendly conditions. nih.gov
Future research will likely focus on integrating this compound into a variety of advanced systems, including:
Membranes: For applications in water purification, gas separation, and fuel cells.
Sensors: The functional groups can be tailored to selectively bind to specific analytes.
Catalysts: As a solid acid catalyst or as a support for metal nanoparticles. nih.gov
Drug Delivery Systems: The biocompatibility and functionalizability of its derivatives could be exploited for targeted drug delivery.
Deeper Understanding of Environmental Impact and Mitigation Strategies
While sulfonated aromatic amines like 2,4-diaminobenzenesulfonic acid are crucial industrial intermediates, their potential environmental impact requires careful consideration. The presence of the sulfonic acid group generally increases the water solubility of these compounds, which can facilitate their dispersal in aquatic environments. researchgate.net
Studies on the biodegradability of sulfonated aromatic amines have shown varied results. Some research indicates that certain isomers of aminobenzenesulfonic acid, such as the 2- and 4-isomers, can be degraded under aerobic conditions by specialized microbial consortia, particularly from historically polluted sites. researchgate.net However, the biodegradability of many sulfonated aromatic amines is considered to be poor, and they may not be effectively removed by conventional biological wastewater treatment processes. researchgate.netwur.nl For instance, one study found that while 2-aminobenzenesulfonic acid was degradable, 2,4-diaminobenzenesulfonic acid was not degraded under the tested conditions. wur.nl
The degradation pathways can also lead to the formation of intermediate products that may have their own toxicological profiles. researchgate.net For example, the degradation of some azo dyes can release intermediates like 1,4-diaminobenzene and 2,5-diaminobenzenesulfonic acid. researchgate.net
Future research in this area should focus on:
Comprehensive Ecotoxicological Studies: To fully assess the impact of this compound and its degradation products on various ecosystems.
Advanced Oxidation Processes: Investigating methods like ozonation, Fenton reactions, or photocatalysis for the effective removal of this compound from wastewater.
Development of Biodegradable Alternatives: Synthesizing new functional molecules that can perform similar roles but are more readily biodegradable.
Optimizing Bioremediation Strategies: Identifying and engineering microbial strains or consortia with enhanced capabilities to mineralize 2,4-diaminobenzenesulfonic acid. Research into the degradation of sulfonamides has identified bacterial strains like Pseudomonas stutzeri that can break down related structures, suggesting potential avenues for bioremediation. nih.gov
A deeper understanding of the environmental fate and toxicity of this compound is paramount for ensuring its sustainable use in the future.
Q & A
Q. Advanced
- pH Stability : Conduct kinetic studies in buffered solutions (pH 2–12) using UV-Vis spectroscopy to track degradation (λ_max ~260 nm for aromatic amines).
- Thermal Analysis : Perform TGA/DSC to determine decomposition onset (>200°C expected for sulfonates ).
- Light Sensitivity : Expose to UV/visible light and monitor via HPLC for byproducts (e.g., quinone formation ).
Data Interpretation : Compare with safety data (e.g., H315/H319 hazards ) to establish handling protocols.
How should researchers purify sodium 2,4-diaminobenzenesulfonate, and what techniques validate purity?
Q. Basic
- Recrystallization : Use water or methanol/water mixtures (80:20 v/v) to remove unreacted diamine or sulfonic acid.
- Ion-Exchange Chromatography : Separate sodium ions if residual Na₂SO₄ is present .
Purity Validation : - HPLC : Use a C18 column with UV detection at 254 nm; retention time ~5.2 min (method from ).
- Titration : Quantify sulfonate groups via ion-exchange titration with AgNO₃ .
How does the electronic structure of sodium 2,4-diaminobenzenesulfonate influence its reactivity in aqueous solutions?
Advanced
The electron-donating amine groups activate the benzene ring toward electrophilic substitution, while the sulfonate group enhances solubility and stabilizes intermediates.
- Electrochemical Studies : Cyclic voltammetry reveals oxidation peaks at ~0.8 V (vs. Ag/AgCl) for the diamine moiety.
- pH-Dependent Reactivity : At pH < 4, protonation of amines reduces nucleophilicity; at pH > 10, sulfonate deprotonation increases solubility .
What safety protocols are critical when handling sodium 2,4-diaminobenzenesulfonate in the laboratory?
Q. Basic
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 ).
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
What analytical approaches are prioritized when studying sodium 2,4-diaminobenzenesulfonate in coordination chemistry?
Q. Advanced
- XAS (X-ray Absorption Spectroscopy) : Probe metal-sulfonate coordination (e.g., Na⁺ or transition metals).
- ESI-MS : Identify adducts or clusters in solution (e.g., [M+Na]⁺ ions).
- Single-Crystal XRD : Resolve binding geometries in metal-organic frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
